1-methyl-1H-1,2,4-triazole-3-sulfonamide
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Overview
Description
1-methyl-1H-1,2,4-triazole-3-sulfonamide is a heterocyclic compound containing a triazole ring with three nitrogen atoms and a sulfonamide group. Triazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry . The presence of the sulfonamide group enhances the compound’s ability to interact with various biological targets, making it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-1,2,4-triazole-3-sulfonamide typically involves the reaction of 1-methyl-1H-1,2,4-triazole with sulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-1,2,4-triazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
1-methyl-1H-1,2,4-triazole-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,2,4-triazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity . The triazole ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
1-methyl-1H-1,2,4-triazole-3-sulfonamide can be compared with other triazole derivatives, such as:
1-methyl-1H-1,2,4-triazole-3-carboxylate: Similar structure but with a carboxylate group instead of a sulfonamide.
1-methyl-1H-1,2,4-triazole-3-thiol: Contains a thiol group, which imparts different chemical reactivity and biological activity.
The uniqueness of this compound lies in its sulfonamide group, which enhances its ability to interact with biological targets and increases its potential as a therapeutic agent .
Properties
Molecular Formula |
C3H6N4O2S |
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Molecular Weight |
162.17 g/mol |
IUPAC Name |
1-methyl-1,2,4-triazole-3-sulfonamide |
InChI |
InChI=1S/C3H6N4O2S/c1-7-2-5-3(6-7)10(4,8)9/h2H,1H3,(H2,4,8,9) |
InChI Key |
CUPZFLKKHFJELD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)S(=O)(=O)N |
Origin of Product |
United States |
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